molecular formula C14H28O6 B11931740 Thp-peg4-C1-OH

Thp-peg4-C1-OH

Cat. No.: B11931740
M. Wt: 292.37 g/mol
InChI Key: RYXRDIFLSSBEJV-UHFFFAOYSA-N
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Description

Thp-peg4-C1-OH: is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is characterized by its tetrahydropyranyl (THP) protecting group and a terminal hydroxyl group. It is primarily utilized in the field of medicinal chemistry for the targeted degradation of proteins through the ubiquitin-proteasome system .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Thp-peg4-C1-OH typically involves the protection of a polyethylene glycol chain with a tetrahydropyranyl groupThe reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid in an anhydrous solvent like dichloromethane .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Thp-peg4-C1-OH undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Thp-peg4-C1-OH has a wide range of applications in scientific research:

    Chemistry: Used as a linker in the synthesis of PROTACs for targeted protein degradation.

    Biology: Employed in the study of protein-protein interactions and cellular signaling pathways.

    Medicine: Utilized in the development of targeted therapies for diseases such as cancer and neurodegenerative disorders.

    Industry: Applied in the production of advanced materials and nanotechnology

Mechanism of Action

Thp-peg4-C1-OH functions as a linker in PROTACs, which are bifunctional molecules designed to induce the degradation of specific proteins. The compound connects two ligands: one that binds to the target protein and another that recruits an E3 ubiquitin ligase. This interaction leads to the ubiquitination and subsequent proteasomal degradation of the target protein, effectively reducing its levels within the cell .

Comparison with Similar Compounds

Uniqueness: Thp-peg4-C1-OH is unique due to its specific combination of the tetrahydropyranyl protecting group and the terminal hydroxyl group, which provides versatility in chemical modifications and applications in PROTAC synthesis .

Biological Activity

Thp-peg4-C1-OH is a polyethylene glycol (PEG)-based linker that plays a pivotal role in the development of proteolysis-targeting chimeras (PROTACs). This compound is characterized by a tetrahydropyranyl group and a hydroxyl functional group, which enhance its reactivity and solubility. The biological activity of this compound is primarily linked to its ability to facilitate targeted protein degradation through the ubiquitin-proteasome system, making it a significant compound in therapeutic research, particularly in oncology.

Structure and Properties

The molecular formula of this compound is C13H26O6C_{13}H_{26}O_{6} with a molecular weight of 278.34 g/mol. Its structure allows it to effectively bridge two distinct ligands, which is essential for the design of PROTACs aimed at degrading specific proteins associated with various diseases.

This compound functions by linking ligands that target specific proteins to E3 ubiquitin ligases. This mechanism enables the selective degradation of disease-associated proteins, which is particularly relevant in cancer treatment where abnormal protein levels contribute to tumor progression. The compound's design optimizes both solubility and flexibility, enhancing its efficacy in PROTAC applications.

Applications in Research

This compound is utilized in various fields, including:

  • Medical Research : Investigating the role of targeted protein degradation in disease models.
  • Drug Release : Developing systems for controlled drug delivery.
  • Nanotechnology : Creating nanocarriers for drug delivery.
  • Cell Culture : Supporting studies on cell signaling and protein interactions.

Comparative Analysis with Similar Compounds

The following table summarizes notable PEG-based linkers similar to this compound:

Compound NameStructure CharacteristicsUnique Features
Thp-peg2-OHShorter PEG chainEnhanced flexibility but reduced solubility
Thp-peg6-OHLonger PEG chainIncreased solubility; may affect pharmacokinetics
Thp-peg9-OHOptimal PEG lengthBalances solubility with flexibility for PROTACs
Methylamino-PEG2-BocContains methylamino functionalityUseful for specific targeting applications

This compound stands out due to its optimal length that balances solubility and flexibility, making it particularly effective for synthesizing PROTACs aimed at degrading challenging target proteins .

Case Studies and Research Findings

Recent studies have focused on the effectiveness of this compound in various biological contexts:

  • Cancer Therapeutics : Research has demonstrated that PROTACs utilizing this compound can effectively degrade oncogenic proteins, leading to reduced tumor cell viability in vitro. For instance, a study involving prostate cancer cells showed significant reductions in androgen receptor levels when treated with PROTACs incorporating this linker .
  • Targeted Protein Degradation : A comparative study highlighted that PROTACs with this compound exhibited superior degradation rates compared to those using shorter or longer PEG linkers. This was attributed to the linker’s unique physicochemical properties that enhance binding affinity to E3 ligases .
  • Pharmacokinetics : Investigations into the pharmacokinetic profiles of drugs linked with this compound revealed prolonged circulation times and enhanced bioavailability, suggesting its potential for improving therapeutic outcomes .

Properties

Molecular Formula

C14H28O6

Molecular Weight

292.37 g/mol

IUPAC Name

3-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]propan-1-ol

InChI

InChI=1S/C14H28O6/c15-5-3-6-16-8-9-17-10-11-18-12-13-20-14-4-1-2-7-19-14/h14-15H,1-13H2

InChI Key

RYXRDIFLSSBEJV-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCCOCCOCCOCCCO

Origin of Product

United States

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